Cas no 910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene)

(Fluoromethylenedisulfonyl)dibenzene은 유기 화합물로, 벤젠 고리에 플루오로메틸렌과 디설포닐 기가 결합된 구조를 가집니다. 이 화합물은 높은 열안정성과 화학적 안정성을 보이며, 특히 전자 재료 및 고분자 합성에서 유용한 중간체로 사용됩니다. 플루오린 원자의 강한 전기음성도와 설포닐기의 특성으로 인해 우수한 반응성을 나타내며, 다양한 유기 반응에서 선택적 반응이 가능합니다. 또한, 이 화합물은 용매에 대한 용해도가 우수하여 공정 적용이 용이합니다. 연구 및 산업용 특수 화학제제로서의 잠재력을 가진 물질입니다.
(Fluoromethylenedisulfonyl)dibenzene structure
910650-82-7 structure
Product Name:(Fluoromethylenedisulfonyl)dibenzene
CAS 번호:910650-82-7
MF:C13H11FO4S2
메가와트:314.352444887161
MDL:MFCD11036372
CID:828489
PubChem ID:16079185
Update Time:2025-07-11

(Fluoromethylenedisulfonyl)dibenzene 화학적 및 물리적 성질

이름 및 식별자

    • Fluorobis(phenylsulfonyl)methane
    • (Methylenedisulfonyl)dibenzene
    • (PhSO2)2CH2
    • (PhSO2)2CHF
    • 1-(fluoro(phenylsulfonyl)methylsulfonyl)benzene
    • bis(benzenesulfonyl)fluoromethane
    • Bis(benzenesulfonyl)methane
    • Bis-(phenylsulfonyl)-methan
    • bis(phenylsulfonyl)methaneyl-1,3-butadiene
    • BIS(PHENYLSULPHONYL)METHANE
    • bis-phenylsulfonyl methane
    • CH2(SO2Ph)2
    • CHF(SO2Ph)2
    • Di(phenylsulfonyl)methane
    • METHYLENEBIS(PHENYL SULFONE)
    • 1,1′-[(Fluoromethylene)bis(sulfonyl)]bis[benzene] (ACI)
    • 1-Fluoro-1,1-bis(phenylsulfonyl)methane
    • 1-Fluorobis(phenylsulfonyl)methane
    • SCHEMBL1357362
    • 1,1'-[(fluoromethanediyl)disulfonyl]dibenzene
    • [benzenesulfonyl(fluoro)methyl]sulfonylbenzene
    • TUZGMBZILYZZRU-UHFFFAOYSA-N
    • G73531
    • fluoro-bis(phenylsulfonyl)methane
    • DB-351669
    • CS-0134182
    • (Fluoromethylenedisulfonyl)dibenzene
    • AKOS015913966
    • 910650-82-7
    • MDL: MFCD11036372
    • 인치: 1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
    • InChIKey: TUZGMBZILYZZRU-UHFFFAOYSA-N
    • 미소: O=S(C(S(C1C=CC=CC=1)(=O)=O)F)(C1C=CC=CC=1)=O

계산된 속성

  • 정밀분자량: 314.00800
  • 동위원소 질량: 314.00827934g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 456
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 토폴로지 분자 극성 표면적: 85Ų

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.4±0.1 g/cm3
  • 융해점: 114-115℃ (hexane )
  • 비등점: 539.6±50.0 °C at 760 mmHg
  • 플래시 포인트: 280.1±30.1 °C
  • PSA: 85.04000
  • LogP: 4.34890
  • 증기압: No data available

(Fluoromethylenedisulfonyl)dibenzene 보안 정보

(Fluoromethylenedisulfonyl)dibenzene 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F857355-100mg
Fluorobis(phenylsulfonyl)methane
910650-82-7 97%
100mg
1,600.00 2021-05-17
TRC
F597984-10mg
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7
10mg
$155.00 2023-05-18
TRC
F597984-50mg
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7
50mg
$620.00 2023-05-18
TRC
F597984-100mg
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7
100mg
$ 800.00 2023-09-07
1PlusChem
1P00GXL7-100mg
Fluorobis(phenylsulfonyl)methane
910650-82-7 98%
100mg
$109.00 2024-04-20
Aaron
AR00GXTJ-100mg
Fluorobis(phenylsulfonyl)methane
910650-82-7 98%
100mg
$84.00 2025-02-13
eNovation Chemicals LLC
D379277-100mg
Fluorobis(phenylsulfonyl)methane
910650-82-7 97%
100mg
$180 2024-05-24
eNovation Chemicals LLC
D379277-250mg
Fluorobis(phenylsulfonyl)methane
910650-82-7 97%
250mg
$298 2024-05-24
Aaron
AR00GXTJ-1g
Fluorobis(phenylsulfonyl)methane
910650-82-7 98%
1g
$347.00 2025-02-13
Aaron
AR00GXTJ-250mg
Fluorobis(phenylsulfonyl)methane
910650-82-7 98%
250mg
$139.00 2025-02-13

(Fluoromethylenedisulfonyl)dibenzene 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives as tunable substituted methyl synthons via a new C-S bond forming strategy
Prakash, G. K. Surya; Wang, Fang; Ni, Chuanfa; Thomas, Tito Joe; Olah, George A., Journal of Fluorine Chemistry, 2010, 131(10), 1007-1012

합성 방법 2

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  0 °C; 0 °C → rt; 6 h, rt
참조
Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones
Ni, Chuanfa; Zhang, Laijun; Hu, Jinbo, Journal of Organic Chemistry, 2009, 74(10), 3767-3771

합성 방법 3

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, rt
참조
Regioselective electrochemical monofluorination of α-sulfonyl sulfides
Nagura, Hirokatsu; Fuchigami, Toshio, Synlett, 2008, (11), 1714-1718

합성 방법 4

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  0.5 h, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid ,  Acetonitrile ;  > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
참조
Mono and difluorination of centers α to sulfonates and phosphonates using AcOF
Vints, Inna; Gatenyo, Julia; Rozen, Shlomo, Journal of Fluorine Chemistry, 2013, 146, 66-69

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ;  0 °C; overnight, 25 °C
참조
The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to isatin-derived ketimines
Urban, M.; Franc, M.; Hofmanova, M.; Cisarova, I.; Vesely, J., Organic & Biomolecular Chemistry, 2017, 15(43), 9071-9076

합성 방법 6

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  Zinc chloride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Selectfluor
참조
Lewis Base-catalyzed β-Addition of (Arylsulfonyl) fluoromethane Derivatives to Allenoates
Liu, Yong-Liang; Wang, Xiao-Ping; Li, Ya, ChemistrySelect, 2022, 7(27),

합성 방법 7

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
참조
Benzene, 1,1'-[(Fluoromethylene)-bis(sulfonyl)]bis-
Shibata, Norio; Furukawa, Tatsuya, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4

합성 방법 8

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: DMSO-d6 ;  20 °C
1.2 Reagents: Acetic acid ;  20 °C
참조
The Nucleophilicity of Persistent α-Monofluoromethide Anions
Zhang, Zhe ; Puente, Angel; Wang, Fang ; Rahm, Martin ; Mei, Yuncai; et al, Angewandte Chemie, 2016, 55(41), 12845-12849

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Selectfluor Solvents: Acetonitrile ;  0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions
Ni, Chuanfa; Zhang, Laijun; Hu, Jinbo, Journal of Organic Chemistry, 2008, 73(15), 5699-5713

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ;  0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Fluorobis(phenylsulfonyl)methane: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation
Fukuzumi, Takeo; Shibata, Norio; Sugiura, Masayoshi; Yasui, Hiroyuki; Nakamura, Shuichi; et al, Angewandte Chemie, 2006, 45(30), 4973-4977

합성 방법 11

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ;  0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  rt
참조
Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones
Ni, Chuanfa; Li, Ya; Hu, Jinbo, Journal of Organic Chemistry, 2006, 71(18), 6829-6833

합성 방법 12

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
참조
Benzene, 1,1-[(Fluoromethylene)bis(sulfonyl)]bis-
Shibata, Norio; Furukawa, Tatsuya, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

합성 방법 13

반응 조건
1.1 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ;  0 °C; overnight
참조
Organocatalytic alkynylation of densely functionalized monofluorinated derivatives: C(sp3)-C(sp) coupling
Kamlar, Martin; Putaj, Piotr; Vesely, Jan, Tetrahedron Letters, 2013, 54(16), 2097-2100

합성 방법 14

반응 조건
1.1 Reagents: Hexamethyldisilazane ,  Potassium hydride Solvents: Tetrahydrofuran ;  20 - 30 min, 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
참조
Preparation of α-fluorobis(phenylsulfonyl)methane (FBSM)
Surya Prakash, G. K.; Shao, Nan; Wang, Fang; Ni, Chuanfa, Organic Syntheses, 2013, 90, 130-144

(Fluoromethylenedisulfonyl)dibenzene Raw materials

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